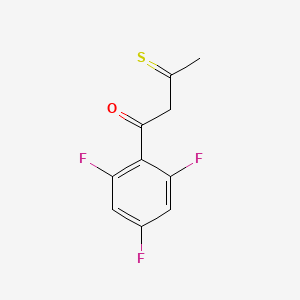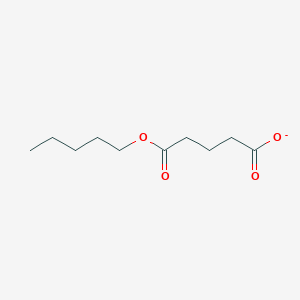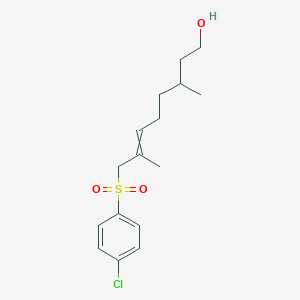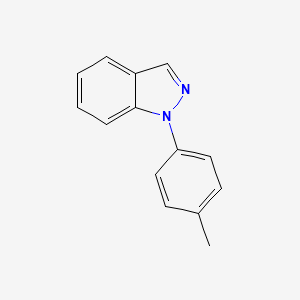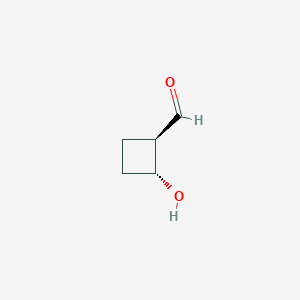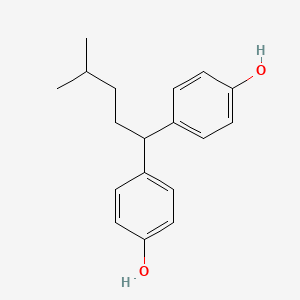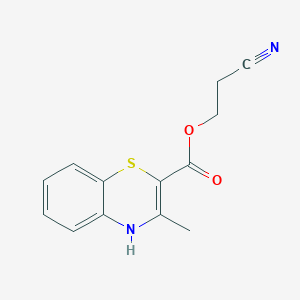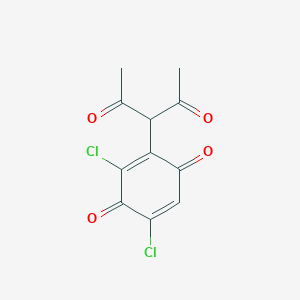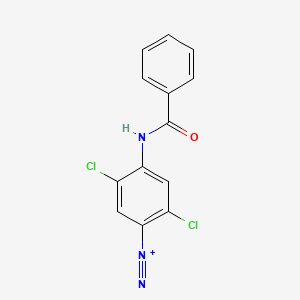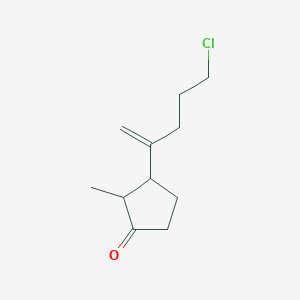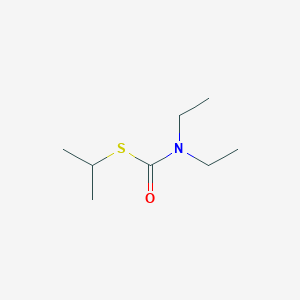
S-Propan-2-yl diethylcarbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Propan-2-yl diethylcarbamothioate is a chemical compound with the molecular formula C8H17NOS It is known for its unique structure and properties, making it a subject of interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Propan-2-yl diethylcarbamothioate typically involves the reaction of diethylamine with carbon disulfide, followed by alkylation with isopropyl halides. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the carbamothioate group. The process can be summarized as follows:
Reaction of Diethylamine with Carbon Disulfide: Diethylamine reacts with carbon disulfide in the presence of a base to form diethylcarbamodithioic acid.
Alkylation: The diethylcarbamodithioic acid is then alkylated with isopropyl halides to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
化学反応の分析
Types of Reactions
S-Propan-2-yl diethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the carbamothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually conducted under an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
科学的研究の応用
S-Propan-2-yl diethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of pesticides, fungicides, and other agrochemicals due to its reactivity and effectiveness.
作用機序
The mechanism of action of S-Propan-2-yl diethylcarbamothioate involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom in the carbamothioate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and inflammation.
類似化合物との比較
S-Propan-2-yl diethylcarbamothioate can be compared with other carbamothioate compounds, such as:
S-Methyl diethylcarbamothioate: Similar structure but with a methyl group instead of an isopropyl group.
S-Ethyl diethylcarbamothioate: Contains an ethyl group instead of an isopropyl group.
S-Butyl diethylcarbamothioate: Contains a butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of this compound lies in its specific reactivity and the effects of the isopropyl group on its chemical and biological properties. The isopropyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with molecular targets.
特性
CAS番号 |
91377-28-5 |
|---|---|
分子式 |
C8H17NOS |
分子量 |
175.29 g/mol |
IUPAC名 |
S-propan-2-yl N,N-diethylcarbamothioate |
InChI |
InChI=1S/C8H17NOS/c1-5-9(6-2)8(10)11-7(3)4/h7H,5-6H2,1-4H3 |
InChIキー |
SFDQXYHNCVIYSH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)SC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14354344.png)
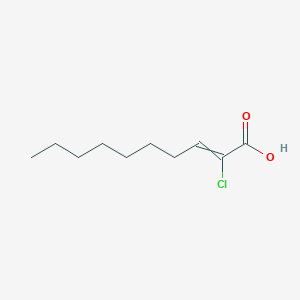
![2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine](/img/structure/B14354355.png)
![N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14354367.png)
